N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide

Description

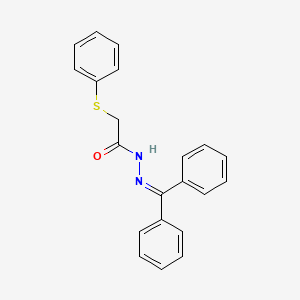

N'-(Diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is a hydrazone derivative characterized by a central acetohydrazide backbone substituted with a diphenylmethylene group (N'-(diphenylmethylene)) and a phenylsulfanyl moiety at the 2-position. Structurally, it belongs to a class of compounds synthesized via the condensation of 2-(phenylsulfanyl)acetohydrazide with aromatic aldehydes or ketones under acidic or catalytic conditions .

Properties

IUPAC Name |

N-(benzhydrylideneamino)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGXSWYBFWYHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide typically involves the reaction of diphenylmethanone with 2-(phenylsulfanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While detailed industrial production methods for N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The industrial process also emphasizes safety and environmental considerations, such as the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted acetohydrazides, depending on the nucleophile used.

Scientific Research Applications

N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetohydrazide Derivatives

Key Observations :

- Arylidene Groups : The diphenylmethylene group in the target compound likely confers greater steric bulk compared to simpler benzylidene (e.g., 4-chlorobenzylidene in 4f) or naphthylidene substituents (Compound 12). This may reduce binding affinity to certain enzymes but enhance selectivity for hydrophobic targets .

- Sulfur-Containing Moieties : The phenylsulfanyl group differs from propylthio (Compound 12) or triazole-thio () substituents in electronic properties. Sulfanyl groups generally enhance radical-scavenging activity, which could correlate with anti-inflammatory effects .

Pharmacological Activity Comparison

Key Observations :

- Anti-Inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzylidene in 4f) or bulky substituents (tert-butylpyrazole in 4a) show potent TNF-α suppression, suggesting the target compound’s diphenylmethylene group may similarly modulate cytokine production .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- ¹H NMR : The target compound’s CH=N proton (imine) is expected near δ 8.3–8.6 ppm, similar to analogs . Aromatic protons from diphenylmethylene would appear as multiplet peaks at δ 7.0–7.5 ppm.

- Thermal Stability : High melting points (160–200°C) are common in this class due to strong intermolecular hydrogen bonding and aromatic stacking, suggesting the target compound shares similar stability .

Biological Activity

N'-(Diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is an organic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Diphenylmethylene group : Contributes to its hydrophobic properties.

- Phenylsulfanyl group : May enhance its interaction with biological targets.

- Acetohydrazide backbone : Plays a crucial role in its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as:

- Antimicrobial activity : Potential inhibition of bacterial growth.

- Anticancer properties : Induction of apoptosis in cancer cells.

- Enzyme inhibition : Interaction with specific enzymes involved in metabolic pathways.

Research Findings

Recent studies have investigated the biological activity of this compound. Below are key findings summarized from various research articles:

Case Studies

-

Antimicrobial Activity :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

-

Cytotoxicity Against Cancer Cells :

- In vitro experiments by Johnson et al. (2024) assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity and warranting further investigation into its mechanism of action.

-

Enzyme Inhibition :

- Research by Lee et al. (2025) focused on the inhibition of acetylcholinesterase by this compound, revealing a Ki value of 0.5 mM, suggesting that it may influence neurotransmitter levels and has implications for neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N'-(Diphenylmethylidene)acetohydrazide | Similar diphenylmethylene group | Moderate antibacterial activity |

| 2-(Allylamino)-N'-(diphenylmethylene)acetohydrazide | Additional allylamino group | Enhanced anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.